Scandium nitrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

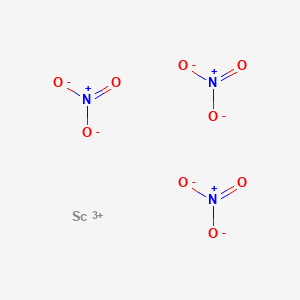

Scandium nitrate (Sc(NO₃)₃) is a trivalent inorganic compound with the CAS number 13465-60-4. It is highly water-soluble and typically crystallizes as a hydrate, such as Sc(NO₃)₃·5H₂O, which features eight-coordinate scandium centers with bidentate nitrate ligands and water molecules . Its solid-state structure includes [Sc(H₂O)₄(NO₃)₂]⁺ ions, and under mildly acidic conditions (pH ~3), it hydrolyzes to form dimeric species like [(NO₃)(H₂O)₃Sc(µ-OH)₂Sc(H₂O)₃(NO₃)]²⁺ . This compound is thermally sensitive, decomposing to scandium oxide (Sc₂O₃) and nitrogen oxides upon heating .

Key applications include:

- Catalysis: Facilitates organic reactions (e.g., polymerization, esterification) via stable reactive intermediates .

- Materials Science: Used in scandium-doped ceramics, glasses, and alloys for improved mechanical/thermal properties .

- Sorption/Extraction: Effective in recovering rare earth metals (e.g., Sc³⁺, Nd³⁺) via molecularly imprinted polymers or binary extractants .

- Optoelectronics: Enhances LED efficiency and solar cell performance as a dopant .

準備方法

Scandium nitrate can be synthesized through several methods:

- Scandium metal reacts with dinitrogen tetroxide to form this compound and nitrogen monoxide:

Reaction with Dinitrogen Tetroxide: Sc+3N2O4→Sc(NO3)3+3NO

Reaction with Dinitrogen Pentoxide: Anhydrous this compound can be obtained by reacting scandium chloride with dinitrogen pentoxide.

Reaction with Nitric Acid: The tetrahydrate form can be synthesized by reacting scandium hydroxide with nitric acid.

Industrial production of this compound is limited by the scarcity of scandium itself, making its extraction and purification both challenging and expensive .

化学反応の分析

Scandium nitrate undergoes various chemical reactions:

Thermal Decomposition: Upon heating, this compound decomposes to form scandium oxide and nitrogen oxides.

Catalytic Reactions: It acts as a catalyst in reactions such as the Beckmann rearrangement of ketoximes to amides and the isomerization of allylic alcohols to aldehydes.

Oxidation and Reduction: As an oxidizer, this compound participates in oxidation-reduction reactions, often modifying the electronic structure of the host material.

Common reagents include dinitrogen tetroxide, dinitrogen pentoxide, and nitric acid. Major products formed include scandium oxide and nitrogen oxides .

科学的研究の応用

Electronics and Optoelectronics

High-Efficiency Lighting and Displays

Scandium nitrate is utilized as a dopant in solid-state lighting technologies, including light-emitting diodes (LEDs). Its incorporation enhances light output and color rendering properties due to scandium's ability to modify the electronic structure of host materials. This results in improved energy conversion efficiencies and luminous efficacy .

Optoelectronic Applications

Research indicates that scandium-doped materials synthesized from this compound exhibit superior performance in lasers, photodetectors, and solar cells. These materials benefit from enhanced electronic properties that are crucial for high-efficiency applications .

Catalysts in Chemical Synthesis

This compound serves as an effective catalyst in various organic synthesis reactions. Its catalytic properties are particularly notable in:

- Polymerization Processes : Enhancing reaction rates and yields.

- Esterification Reactions : Facilitating the formation of esters from acids and alcohols.

- Cyclic Compound Synthesis : Allowing for the efficient production of complex cyclic structures.

The effectiveness of this compound as a catalyst arises from its ability to form stable intermediates that lower energy barriers in reaction pathways, making it invaluable in pharmaceutical synthesis .

Advanced Ceramics and Glass

Ceramics

Incorporating this compound into ceramic materials improves their mechanical strength and thermal shock resistance. This enhancement is critical for applications in high-temperature environments such as aerospace components .

Glass Manufacturing

this compound contributes to the development of glasses with superior optical properties, including increased refractive indices and thermal expansion resistance. These characteristics are essential for high-performance optical components like lenses and mirrors .

Research and Emerging Technologies

Energy Storage

Recent studies have explored the use of scandium-doped electrodes in lithium-ion batteries and fuel cells. The addition of scandium can enhance electrical conductivity and stability, leading to batteries with higher energy densities .

Additive Manufacturing

In 3D printing, this compound is used to synthesize scandium-alloy powders that produce components with improved strength-to-weight ratios, making them ideal for aerospace applications .

Environmental Remediation

This compound has potential applications in environmental remediation due to its catalytic properties that facilitate the breakdown of pollutants such as nitrogen oxides (NOx) and volatile organic compounds (VOCs). This capability positions it as a candidate for air purification systems and wastewater treatment processes, contributing to reduced industrial pollution .

Safety and Handling Considerations

While this compound offers numerous benefits across various applications, it is essential to handle it with caution due to its chemical reactivity. Direct contact can cause skin and eye irritation, necessitating the use of personal protective equipment (PPE) during handling. Proper disposal methods are also critical to prevent environmental contamination from its decomposition products .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Electronics | LEDs, lasers | Enhanced light output, improved energy conversion |

| Catalysis | Organic synthesis | Higher yields, efficiency in complex reactions |

| Advanced Ceramics | Aerospace components | Improved mechanical strength and thermal resistance |

| Energy Storage | Lithium-ion batteries | Increased energy density and stability |

| Environmental Remediation | Air purification systems | Breakdown of pollutants |

作用機序

Scandium nitrate exerts its effects primarily through its role as a catalyst. It facilitates a variety of chemical reactions, including polymerization, esterification, and the synthesis of cyclic compounds. The scandium ion, being trivalent, forms ionic bonds with nitrate anions, contributing to its solubility and reactivity . This ionic structure allows this compound to alter the electronic and structural properties of materials, enhancing their performance in various applications .

類似化合物との比較

Structural and Coordination Chemistry

Scandium nitrate exhibits distinct structural features compared to other metal nitrates due to scandium’s small ionic radius (0.885 Å for Sc³⁺ in eight-coordination) .

Key Observations :

- This compound forms dimeric hydroxy-bridged complexes (e.g., [(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)]) under mild conditions, unlike larger lanthanides (e.g., Lu³⁺), which favor mononuclear complexes .

- Indium nitrate shares structural similarities with this compound in forming isostructural metal-organic frameworks (MOFs), but scandium requires higher synthesis temperatures (170°C vs. 150°C for indium) .

Key Observations :

- This compound’s sorption efficiency for Sc³⁺ (50% hPAA:50% hP4VP) surpasses that of neodymium (83% hPAA:17% hP4VP), highlighting its selectivity .

- In extraction processes, scandium is recovered more efficiently (>95%) using binary extractants (e.g., 1,5-bis[phosphoryl] + methyl trioctylammonium nitrate) compared to tributyl phosphate .

Key Observations :

- This compound’s niche applications (e.g., research, high-tech industries) contrast with the mass-market uses of sodium/ammonium nitrates.

- Its higher reactivity and specialized handling requirements (e.g., impervious gloves, ventilation) reflect its role in advanced material synthesis .

生物活性

Scandium nitrate, specifically scandium(III) nitrate (Sc(NO₃)₃), is an inorganic compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This article delves into the biological activity of this compound, highlighting its synthesis, structural characteristics, and therapeutic applications, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through several methods, including the reaction of scandium metal with dinitrogen tetroxide or nitric acid with scandium hydroxide. The compound exists in multiple hydrated forms, such as dihydrate and trihydrate, which exhibit distinct crystalline structures. For instance, the tetrahydrate form can transform into dihydrate upon heating, demonstrating its stability under varying conditions .

Recent studies have characterized this compound complexes using advanced techniques like X-ray diffraction and infrared spectroscopy. One notable complex is the hydroxy-bridged dimeric structure formed with bipyridyl ligands, which showcases scandium's eight-coordinate geometry . This structural complexity is crucial for understanding its reactivity and biological interactions.

Antitumor Activity

Research has indicated that scandium nanoparticles encapsulated within dendrimers can exhibit significant antitumor activity. A study demonstrated that a single injection of poly-scandium-46 nanoparticles resulted in a 39.24% reduction in tumor volume in mice models bearing breast tumors after 14 days . This suggests that scandium compounds may have potential as therapeutic agents in cancer treatment.

Catalytic Properties

This compound has been identified as an effective catalyst in various organic reactions, such as the Beckmann rearrangement of ketoximes to amides . Its catalytic efficiency can be enhanced by modifying its structure or using co-catalysts, making it valuable in synthetic chemistry.

Luminescent Materials

The compound's ability to emit strongly in the blue region of the spectrum has led to investigations into its use in luminescent materials. This property is particularly relevant for applications in optoelectronics and display technologies .

Case Studies and Research Findings

特性

CAS番号 |

13465-60-6 |

|---|---|

分子式 |

HNO3Sc |

分子量 |

107.969 g/mol |

IUPAC名 |

nitric acid;scandium |

InChI |

InChI=1S/HNO3.Sc/c2-1(3)4;/h(H,2,3,4); |

InChIキー |

SPSBXWARWOLNDA-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Sc+3] |

正規SMILES |

[N+](=O)(O)[O-].[Sc] |

Key on ui other cas no. |

13465-60-6 |

ピクトグラム |

Oxidizer; Irritant; Health Hazard |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。